molecular formula C12H12N2O3S B3489507 methyl [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate

methyl [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B3489507
M. Wt: 264.30 g/mol
InChI Key: WRMLXVIRNXJCJQ-UHFFFAOYSA-N
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Description

“Methyl [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocycle, and a carbamate group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, as mentioned, is a five-membered ring with alternating single and double bonds, contributing to its aromaticity . The carbamate group would be attached to this ring. The methoxyphenyl group would also be attached to the thiazole ring .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Some general precautions that should be taken when handling organic compounds include avoiding inhalation or contact with skin and eyes, and using the compound in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its potential applications. Thiazoles and carbamates are both found in a variety of biologically active compounds, so one potential area of research could be in drug discovery .

Properties

IUPAC Name

methyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-9-5-3-8(4-6-9)10-7-18-11(13-10)14-12(15)17-2/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMLXVIRNXJCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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